2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethanamine
Description
Properties
IUPAC Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7/h2-3,6,14H,4-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXQDWYYFLLDCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801274484 | |
| Record name | 5-Fluoro-2-methyl-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801274484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079-45-4 | |
| Record name | 5-Fluoro-2-methyl-1H-indole-3-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-methyl-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801274484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis remains the most widely used method for constructing the indole skeleton. This acid-catalyzed cyclization of aryl hydrazines with carbonyl compounds (e.g., ketones) proceeds via intermediate enehydrazine formation. For 5-fluoro-2-methyl substitution, 4-fluorophenylhydrazine and methylglyoxal are preferred precursors.
Reaction Conditions:
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Catalyst: Concentrated HCl or polyphosphoric acid.
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Temperature: 80–100°C.
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Solvent: Ethanol or acetic acid.
Mechanistic Insight:
The reaction proceeds through a-sigmatropic rearrangement, followed by cyclization and aromatization. The fluorine atom’s electron-withdrawing nature moderates reactivity, necessitating prolonged reaction times (12–24 hours).
Alternative Methods
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Larock Indole Synthesis: Palladium-catalyzed cyclization of o-iodoanilines and alkynes offers superior regiocontrol but is less cost-effective for large-scale production.
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Buchwald-Hartwig Amination: Suitable for introducing nitrogen moieties in advanced intermediates but requires specialized ligands.
Introduction of Fluorine and Methyl Groups
Fluorination Strategies
Fluorine is introduced either during indole formation (via fluorinated precursors) or through post-cyclization electrophilic substitution.
Electrophilic Fluorination:
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Reagents: N-Fluorobenzenesulfonimide (NFSI) or Selectfluor.
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Conditions: Anhydrous DMF, 0°C to room temperature.
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Regioselectivity: Fluorination at the 5-position is favored due to the directing effects of the methyl group at C2.
Table 1: Comparative Fluorination Methods
| Method | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Pre-cyclization | 4-Fluorophenylhydrazine | 78 | 95 |
| Post-cyclization | NFSI | 65 | 92 |
Methyl Group Incorporation
The methyl group at C2 is typically introduced via Friedel-Crafts alkylation using methyl iodide and a Lewis acid catalyst.
Optimized Protocol:
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Substrate: 5-Fluoroindole.
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Reagent: Methyl iodide (1.2 equiv).
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Catalyst: AlCl₃ (1.5 equiv).
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Solvent: Dichloromethane.
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Temperature: 0°C → room temperature.
Ethylamine Side Chain Attachment
Nucleophilic Substitution
The ethylamine moiety is introduced at C3 via alkylation of the indole nitrogen or C3 position.
Stepwise Procedure:
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Protection: Indole nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions.
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Alkylation: Reaction with 2-bromoethylamine hydrobromide in the presence of K₂CO₃.
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Deprotection: Removal of the Boc group using trifluoroacetic acid (TFA).
Key Challenges:
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Competing alkylation at C2 and N1 positions.
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Overalkylation leading to quaternary ammonium salts.
Table 2: Alkylation Optimization
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 60°C | 68 |
| NaH | THF | 0°C | 45 |
Reductive Amination
An alternative approach involves reductive amination of 3-indolylacetaldehyde with ammonium acetate.
Conditions:
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Reducing Agent: Sodium cyanoborohydride (NaBH₃CN).
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Solvent: Methanol.
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pH: 6–7 (buffered with acetic acid).
Hydrochloride Salt Formation
The final step involves converting the free base to its hydrochloride salt to enhance stability and solubility.
Procedure:
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Dissolve the free base in anhydrous diethyl ether.
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Bubble HCl gas through the solution at 0°C.
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Filter and recrystallize from ethanol/ether.
Purity Analysis:
Analytical Characterization
Spectroscopic Data
Chromatographic Validation
-
HPLC Retention Time: 8.2 min (Agilent Zorbax SB-C18, 4.6 × 150 mm).
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Impurity Profile: <0.5% unreacted starting material.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Medicinal Chemistry
2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethanamine has garnered attention for its potential therapeutic applications, particularly in:
- Anticancer Research : Studies indicate that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antiviral Activity : Preliminary research suggests efficacy against specific viral strains, warranting further investigation into its mechanism of action against viral replication.
- Antimicrobial Properties : The compound exhibits activity against a range of bacterial strains, making it a candidate for developing new antibiotics.
Synthesis of Indole Derivatives
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex indole derivatives through:
- Fischer Indole Synthesis : A common method where phenylhydrazine reacts with aldehydes or ketones to form indoles.
- Substitution Reactions : The electron-rich nature of the indole ring allows for electrophilic substitutions, facilitating the introduction of various functional groups.
Biological Research
In biological studies, this compound has been explored for:
- Receptor Binding Studies : Its ability to bind to various receptors (e.g., serotonin receptors) is under investigation, which may lead to insights into its psychoactive properties.
- Mechanistic Studies : Understanding how this compound interacts at the molecular level can provide insights into its therapeutic potential and side effects.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved modulation of apoptosis-related proteins and inhibition of cell migration.
Case Study 2: Antiviral Properties
Research exploring the antiviral capabilities revealed that this compound could inhibit viral replication in vitro. Further studies are required to elucidate the specific pathways involved and assess efficacy in vivo.
Case Study 3: Synthesis and Derivative Development
A synthetic approach utilizing this compound as a precursor led to the development of novel indole derivatives with enhanced biological activity. These derivatives showed improved binding affinities for targeted receptors compared to their parent compound.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological processes. The fluorine atom enhances its binding affinity and stability, making it a potent compound for research and therapeutic applications .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Indole Derivatives
Substituent Effects on Physicochemical Properties
- In contrast, the 5-bromo analog () has a larger atomic radius, which may alter receptor binding kinetics due to steric effects . 5-Chloro derivatives () share similar electronegativity with fluorine but differ in size and metabolic stability, as chlorine is more prone to dehalogenation .
Methoxy vs. Methyl Groups :
- The 5-methoxy group () introduces hydrogen-bonding capacity, increasing solubility in polar solvents but reducing passive diffusion compared to the hydrophobic 5-fluoro group .
- 2-Methyl substitution is conserved in several analogs (e.g., 2,5-dimethyl in ), which may shield the indole nitrogen from metabolic oxidation, enhancing stability .
Biological Activity
Overview
2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethanamine is an indole derivative notable for its potential biological activity and relevance in medicinal chemistry. The compound features a fluorine atom at the 5th position and a methyl group at the 2nd position of the indole ring, along with an ethanamine side chain at the 3rd position. This unique structure allows for diverse interactions with biological targets, making it a candidate for therapeutic applications in various fields, including oncology and neuropharmacology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The presence of the fluorine atom enhances binding affinity and stability, which can influence various biological pathways. The compound's indole structure is significant due to its prevalence in natural products and pharmaceuticals, further emphasizing its potential in drug development.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Activity
Preliminary studies have suggested that compounds related to this indole derivative may possess antimicrobial properties. For instance, similar indole derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. However, specific data on the efficacy of this compound against these organisms remains limited .
Cytotoxicity
The compound's cytotoxic effects have been explored in various studies. While some related compounds have demonstrated significant cytotoxicity against cancer cell lines, the specific IC50 values for this compound are yet to be established in comprehensive studies. However, its structural characteristics suggest potential for further investigation into its anticancer properties .
Neuropharmacological Potential
Given its ability to interact with neurotransmitter receptors, there is interest in exploring the neuropharmacological applications of this compound. Indole derivatives are often studied for their effects on serotonin receptors, which could lead to developments in treating mood disorders and other neurological conditions .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 2-(5-Fluoro-1H-indol-3-yl)ethanamine | Structure | Potential antimicrobial activity |
| 2-(5-Fluoro-3-methyl-1H-indol-3-yl)ethanamine | Structure | Cytotoxicity against cancer cells |
| 2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid | Structure | Antimicrobial properties |
The distinct positioning of the fluorine and methyl groups on the indole ring significantly influences the reactivity and biological activity of this compound compared to its analogs.
Case Studies
Recent studies have focused on synthesizing analogs of this compound to evaluate their biological activities. For example, a study demonstrated that structurally similar compounds exhibited varying degrees of antimicrobial activity against MRSA, with some derivatives showing minimal cytotoxicity while maintaining efficacy . These findings underscore the importance of structural modifications in enhancing biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethanamine?
- Methodology : The compound can be synthesized via formylation of indole precursors followed by reductive amination. A typical approach involves refluxing 5-fluoro-2-methylindole derivatives with sodium acetate in acetic acid to form intermediates, which are subsequently reduced to yield the ethanamine moiety. Similar protocols have been used for chloro-substituted analogs .
- Key Steps :
Formylation : Introduce the acetyl group at the 3-position of the indole core using acetic acid/sodium acetate under reflux .
Reductive Amination : Reduce the ketone intermediate to the amine using reagents like sodium cyanoborohydride .
Q. How is the compound characterized post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : To confirm the indole backbone and substituent positions (e.g., fluorine at C5, methyl at C2) .
- X-ray Crystallography : For resolving crystal structure and verifying stereochemistry .
- Mass Spectrometry : To determine molecular weight (e.g., predicted MW: ~223.25 g/mol) and purity .
- Physicochemical Properties : Predicted boiling point (~385°C), density (1.25 g/cm³), and pKa (~16.87) based on computational models .
Q. What are the key physicochemical properties critical for experimental design?
- Stability : Stable under inert conditions but sensitive to light and moisture; store at ≤4°C under nitrogen .
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the amine group; low aqueous solubility .
- pKa : The amine group’s basicity (predicted pKa ~16.87) influences protonation states in biological assays .
Advanced Research Questions
Q. What in vitro models are suitable for assessing neuropharmacological activity?
- Methodology :
- NMDA Receptor Binding Assays : Structural analogs (e.g., 5-chloro derivatives) show voltage-dependent NMDA receptor inhibition, suggesting similar mechanisms for the fluoro derivative .
- Neuroprotection Models : Test against glutamate-induced cytotoxicity in neuronal cell lines (e.g., SH-SY5Y), as done for related indole derivatives .
Q. How do structural modifications (e.g., fluoro vs. chloro substituents) impact biological activity?
- Comparative Analysis :
- Fluorine vs. Chlorine : Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets in receptors compared to chlorine .
- Methyl Group Position : Methyl at C2 (vs. C1) reduces steric hindrance, potentially improving receptor interaction .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Strategies :
Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) to minimize variability .
Orthogonal Assays : Validate NMDA receptor inhibition using both electrophysiology and calcium flux assays .
Structural Confirmation : Re-characterize compounds from conflicting studies to rule out synthesis errors .
Q. What strategies optimize synthetic yield and purity?
- Catalyst Optimization : Use palladium catalysts for Suzuki-Miyaura coupling to introduce fluorine at C5 .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the amine product .
- Yield Data : Chloro analogs report yields of ~60–75%; fluoro derivatives may require adjusted reaction times due to fluorine’s reactivity .
Data Contradiction Analysis
Q. Why do computational predictions of pKa and experimental values sometimes diverge?
- Factors :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
